2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butane backbone with two hydrazine-1-carboxamide groups attached at the 2 and 3 positions, forming a diylidene linkage. The presence of hydrazine and carboxamide functionalities makes it a versatile molecule for coordination chemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) typically involves the reaction of butane-2,3-dione with hydrazinecarboxamide. The reaction is carried out in an ethanol solvent, often in the presence of a base such as triethylamine to facilitate the formation of the diylidene linkage. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The diylidene linkage can be reduced to yield hydrazine derivatives.
Substitution: The hydrazine and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazine or carboxamide groups.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine or carboxamide derivatives.
Scientific Research Applications
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anti-cancer, anti-viral, and anti-bacterial activities.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) involves its ability to chelate metal ions through the nitrogen atoms of the hydrazine and carboxamide groups. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound can also interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Butane-2,3-diylidene)bis(hydrazine-1-carbothioamide): Similar structure but with carbothioamide groups instead of carboxamide.
2,2’-Butane-2,3-diylidenebis(1-phenylhydrazine): Contains phenylhydrazine groups instead of hydrazine-1-carboxamide.
Uniqueness
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific combination of hydrazine and carboxamide functionalities, which provide distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
55664-98-7 |
---|---|
Molecular Formula |
C6H12N6O2 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
[3-(carbamoylhydrazinylidene)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H12N6O2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14) |
InChI Key |
NBHBGHGRRAYZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.